4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyano group, a methanesulfonylphenyl group, and an oxadiazole ring, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out using different reaction conditions:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Methanesulfonylphenyl derivatives: Compounds with the methanesulfonylphenyl group exhibit similar chemical reactivity.
Oxadiazole derivatives: These compounds are known for their diverse biological activities and are used in various research fields.
Uniqueness
4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-26(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBRRGIUULBGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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